REACTION_CXSMILES
|
C(O[CH:4]([S:6][CH2:7][C:8]([OH:10])=[O:9])[CH3:5])C.O[N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18].C1(N=C=NC2CCCCC2)CCCCC1.C1C[O:37][CH2:36][CH2:35]1>>[C:16]1(=[O:17])[N:12]([O:10][C:8](=[O:9])[CH2:7][S:6][CH2:4][CH2:5][O:37][CH2:36][CH3:35])[C:13](=[O:18])[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)SCC(=O)O
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
succinimidyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo to a viscous residue
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
leaves the crude succinimidyl ester as an oil, which
|
Type
|
CUSTOM
|
Details
|
is further purified by flash chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1OC(CSCCOCC)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |